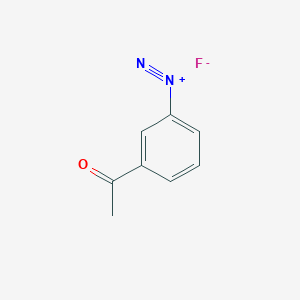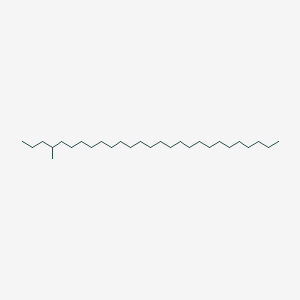
3-Acetylbenzene-1-diazonium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylbenzene-1-diazonium fluoride is an organic compound that belongs to the class of diazonium salts These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylbenzene-1-diazonium fluoride typically involves the diazotization of 3-acetyl aniline. This process includes the reaction of 3-acetyl aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt. The resulting diazonium salt is then treated with a fluoride source, such as tetrafluoroboric acid, to yield this compound .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to prevent decomposition of the diazonium salt.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetylbenzene-1-diazonium fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, or copper(I) cyanide are commonly used reagents.
Azo Coupling: Phenols and aromatic amines are used under basic conditions.
Reduction: Sodium sulfite or stannous chloride can be used as reducing agents.
Major Products Formed
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo dyes.
Reduction: Aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetylbenzene-1-diazonium fluoride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various aromatic compounds.
Materials Science: The compound is used in the preparation of advanced materials, such as conducting polymers and photoactive materials.
Biological Studies: Diazonium salts are used in the modification of biomolecules for studying protein functions and interactions.
Industrial Applications: The compound is used in the dye and pigment industry for the synthesis of azo dyes.
Wirkmechanismus
The mechanism of action of 3-Acetylbenzene-1-diazonium fluoride involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution reactions, where the diazonium group is replaced by other nucleophiles. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen, which makes it a good leaving group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene-1-diazonium chloride
- Benzene-1-diazonium bromide
- Benzene-1-diazonium tetrafluoroborate
Uniqueness
3-Acetylbenzene-1-diazonium fluoride is unique due to the presence of the acetyl group, which can influence the reactivity and stability of the diazonium ion. The acetyl group can also participate in additional reactions, such as nucleophilic acyl substitution, providing further synthetic utility .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, materials science, and industrial processes. Its unique reactivity and ability to undergo various chemical transformations make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
91893-79-7 |
|---|---|
Molekularformel |
C8H7FN2O |
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
3-acetylbenzenediazonium;fluoride |
InChI |
InChI=1S/C8H7N2O.FH/c1-6(11)7-3-2-4-8(5-7)10-9;/h2-5H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HULQJXGWBWEQCE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)[N+]#N.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)



